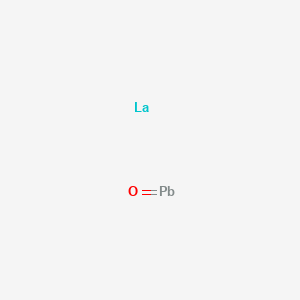
Plumbanone--lanthanum (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plumbanone–lanthanum (1/1) is a compound that combines the elements lead and lanthanum. Lanthanum is a rare earth element with the atomic number 57, known for its various applications in modern technology and scientific research Plumbanone, on the other hand, is a lesser-known compound that involves lead
準備方法
The preparation of Plumbanone–lanthanum (1/1) can involve several synthetic routes. One common method is the Pechini process, which is a sol-gel method that involves the formation of a polymeric resin followed by calcination to produce the desired oxide phase . This method is advantageous due to its simplicity and versatility, allowing for the synthesis of nanocrystalline powders, bulk materials, and thin films. The process typically involves the following steps:
- Preparation of a stable aqueous solution containing the desired cations.
- Polyesterification to form a solid polymeric resin.
- Decomposition and combustion of the resin to form an amorphous oxide.
- Crystallization of the desired oxide phase through calcination.
化学反応の分析
Plumbanone–lanthanum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Lanthanum, being a rare earth element, exhibits a strong affinity for electronegative elements such as oxygen and fluorine . Common reagents used in these reactions include oxygen, hydrogen, and halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, lanthanum can form lanthanum oxide (La₂O₃) when reacted with oxygen .
科学的研究の応用
Plumbanone–lanthanum (1/1) has several scientific research applications due to its unique properties. In chemistry, it can be used as a catalyst in various reactions, including those involving hydrogen storage and fuel cells . In biology and medicine, lanthanum compounds are used as contrast agents in magnetic resonance imaging (MRI) and as phosphate binders in the treatment of hyperphosphatemia . In industry, lanthanum is used in the production of special optical glasses, phosphors for color television tubes, and as an additive in steel manufacturing .
作用機序
The mechanism of action of Plumbanone–lanthanum (1/1) involves the interaction of lanthanum ions with various molecular targets. In the case of lanthanum carbonate, the compound dissociates in the upper gastrointestinal tract to release lanthanum ions (La³⁺), which bind to dietary phosphate to form insoluble lanthanum phosphate complexes . This reduces the absorption of phosphate in the intestine, leading to a decrease in serum phosphate levels. The molecular targets and pathways involved in other applications of lanthanum compounds vary depending on the specific use.
類似化合物との比較
Plumbanone–lanthanum (1/1) can be compared to other lanthanum compounds such as lanthanum oxide (La₂O₃), lanthanum chloride (LaCl₃), and lanthanum carbonate (La₂(CO₃)₃) . These compounds share similar properties due to the presence of lanthanum but differ in their specific applications and reactivity. For example, lanthanum oxide is commonly used in optical applications, while lanthanum carbonate is used as a phosphate binder in medicine
Similar Compounds
- Lanthanum oxide (La₂O₃)
- Lanthanum chloride (LaCl₃)
- Lanthanum carbonate (La₂(CO₃)₃)
- Lanthanum pentanickel (LaNi₅)
特性
CAS番号 |
184647-20-9 |
|---|---|
分子式 |
LaOPb |
分子量 |
362 g/mol |
IUPAC名 |
lanthanum;oxolead |
InChI |
InChI=1S/La.O.Pb |
InChIキー |
OBOALRIMRKEUGW-UHFFFAOYSA-N |
正規SMILES |
O=[Pb].[La] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethyl-1-[2-(5-phenylpentanoyl)pyrazolidin-1-yl]pentane-1,2-dione](/img/structure/B14248789.png)

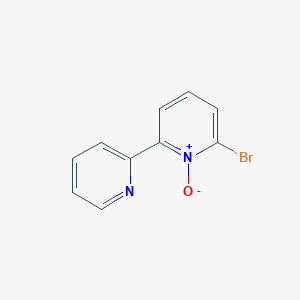
![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)
![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)

![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)
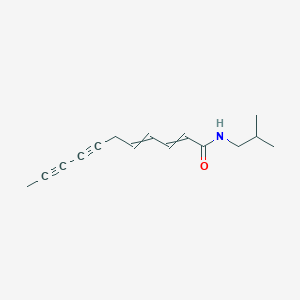
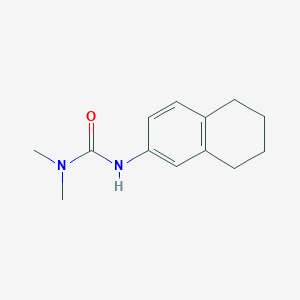
![2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)
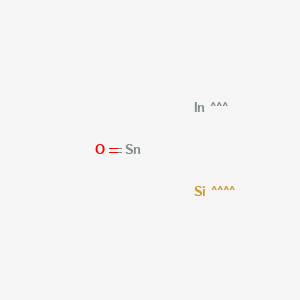
![4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14248861.png)
